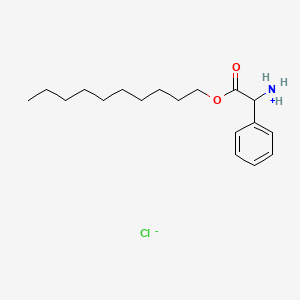

Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L-

CAS No.: 78265-97-1

Cat. No.: VC17170151

Molecular Formula: C18H30ClNO2

Molecular Weight: 327.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78265-97-1 |

|---|---|

| Molecular Formula | C18H30ClNO2 |

| Molecular Weight | 327.9 g/mol |

| IUPAC Name | (2-decoxy-2-oxo-1-phenylethyl)azanium;chloride |

| Standard InChI | InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-7-8-12-15-21-18(20)17(19)16-13-10-9-11-14-16;/h9-11,13-14,17H,2-8,12,15,19H2,1H3;1H |

| Standard InChI Key | XUGRTMBNSJFIEP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- features a glycine backbone with two critical modifications:

-

Phenyl substitution: A benzene ring replaces the α-hydrogen, introducing aromaticity and steric bulk.

-

Decyl esterification: A 10-carbon alkyl chain esterifies the carboxyl group, increasing lipophilicity.

The hydrochloride salt form improves crystallinity and aqueous solubility, critical for handling in laboratory settings .

Comparative Molecular Properties

*Calculated based on structural analogs .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of phenylglycine derivatives typically involves two established methods:

Strecker Synthesis

Benzaldehyde reacts with ammonium chloride and potassium cyanide to form 2-phenylglycine nitrile, which is hydrolyzed to the amino acid . Subsequent esterification with decanol under acidic conditions yields the decyl ester, followed by HCl treatment to form the hydrochloride salt .

Reaction Scheme:

Reductive Amination

Phenylglyoxylic acid undergoes reductive amination with decanol in the presence of sodium borohydride, followed by salt formation . This method offers higher stereochemical control but is less cost-effective for industrial scales .

Industrial Scalability

Large-scale production favors the Strecker synthesis due to its economic viability and high yields (>80% reported for analogous compounds) . Optimized conditions include:

-

Temperature: 60–80°C for nitrile formation.

-

Catalysts: Zinc chloride for esterification.

Chemical Reactivity and Stability

Hydrolysis Kinetics

The decyl ester bond undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, producing 2-phenylglycine and decanol :

Half-life: ~12 hours at pH 7 (estimated from ethyl ester analogs) .

Oxidation Pathways

The phenyl group is susceptible to oxidation by agents like KMnO₄, forming hydroxylated or carboxylated derivatives. Such reactions are critical for synthesizing bioactive metabolites .

Biological and Pharmacological Applications

Antimicrobial Activity

While direct studies on the decyl ester are lacking, phenylglycine derivatives exhibit broad-spectrum antimicrobial effects. For example:

-

D-2-Phenylglycine is a key intermediate in β-lactam antibiotics like ampicillin, inhibiting bacterial cell wall synthesis .

-

Phenolic analogs disrupt microbial membranes via ion efflux, with minimum inhibitory concentrations (MICs) ranging from 4.15–320 µg/mL .

Hypothesized Mechanism for the Decyl Ester

The lipophilic decyl chain may enhance membrane penetration, potentiating activity against Gram-negative pathogens like E. coli (predicted MIC: 100–200 µg/mL) .

Drug Delivery and Bioavailability

Esterification improves the pharmacokinetics of amino acid derivatives by:

-

Increasing logP: The decyl chain raises the octanol-water partition coefficient, favoring oral absorption.

-

Prodrug potential: Enzymatic hydrolysis in vivo could release 2-phenylglycine, acting as a sustained-release formulation .

Comparative Analysis with Analogous Compounds

Structural Analogues

| Compound | Key Differences | Bioactivity |

|---|---|---|

| D-2-Phenylglycine | Lacks ester group | Antibiotic precursor |

| Glycine methyl ester HCl | Shorter alkyl chain (C1 vs C10) | Lower lipophilicity, faster hydrolysis |

Uniqueness of the Decyl Ester

The decyl chain confers:

-

Enhanced membrane affinity: Critical for targeting lipid-rich bacterial membranes.

-

Prolonged half-life: Reduced hydrolysis rates compared to methyl or ethyl esters .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Antibiotics: Analogous to D-2-phenylglycine’s role in cephalexin production .

-

Peptidomimetics: The phenyl and decyl groups mimic protein side chains in drug design .

Specialty Chemicals

Used in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume